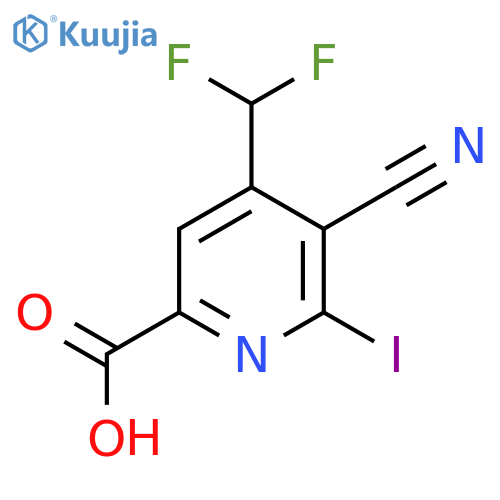

Cas no 1805289-17-1 (3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid)

1805289-17-1 structure

商品名:3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid

CAS番号:1805289-17-1

MF:C8H3F2IN2O2

メガワット:324.022900819778

CID:4876187

3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid

-

- インチ: 1S/C8H3F2IN2O2/c9-6(10)3-1-5(8(14)15)13-7(11)4(3)2-12/h1,6H,(H,14,15)

- InChIKey: QIWDAJQBSKPNPV-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C#N)C(C(F)F)=CC(C(=O)O)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 304

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 74

3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029042196-1g |

3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid |

1805289-17-1 | 97% | 1g |

$1,504.90 | 2022-04-01 |

3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid 関連文献

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

1805289-17-1 (3-Cyano-4-(difluoromethyl)-2-iodopyridine-6-carboxylic acid) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量